molecular formula C21H46ClN B087137 1-Octadecanaminium, N,N,N-trimethyl-, chloride CAS No. 112-03-8

1-Octadecanaminium, N,N,N-trimethyl-, chloride

Cat. No. B087137
CAS RN: 112-03-8
M. Wt: 348 g/mol
InChI Key: VBIIFPGSPJYLRR-UHFFFAOYSA-M
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Description

1-Octadecanaminium, N,N,N-trimethyl-, chloride, also known as Stearyltrimethylammonium chloride, is an organic molecular entity . It is used in numerous cosmetics and is known for its ability to act as a nitrosating agent . It is also used as an antibacterial and antiviral polymer additive .


Synthesis Analysis

The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, chloride involves introducing octadecylamine into a pressure vessel, adding an appropriate amount of isopropanol and unreactive medium, and then adding a small amount of sodium hydroxide as a catalyst . After replacing the air in the vessel with nitrogen and heating to 50°C, an excess of 1% (mass) of chloromethane is introduced .


Molecular Structure Analysis

The molecular formula of 1-Octadecanaminium, N,N,N-trimethyl-, chloride is C21H46ClN . Its molecular weight is 348.050 g/mol . The IUPAC Standard InChI is InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

1-Octadecanaminium, N,N,N-trimethyl-, chloride is an off-white to slight yellow powder . It has very good stability up to 200°C .

Scientific Research Applications

  • Surfactant Properties and Applications : The compound, due to its surfactant nature, has been extensively studied for its surface activity and potential in various applications. For instance, it has been used as an asphalt emulsifier exhibiting excellent emulsifying ability (Cheng et al., 2018). Moreover, its interaction with negatively charged surfaces and its adsorption dynamics have been investigated using atomic force microscopy, revealing insights into its behavior in different conditions (McNamee et al., 2009).

  • Photopolymerization and Photochemical Studies : The compound has been studied in the context of photopolymerization, with research focusing on the photochemical and photopolymerization properties of derivatives of N,N,N-trimethyl-1-propanaminium chloride (Allen et al., 1993).

  • Modification and Enhancement of Polymers : Its utility in modifying and enhancing polymers has been explored. For example, its derivatives have been used to modify montmorillonite, influencing the melting intercalation of polypropylene (PP) into the interlayer of organo-montmorillonite, thus affecting the material's properties (Ding et al., 2008).

  • Structural Characterization and Spectroscopy : Research has also focused on the structural characterization of chitosan and N-trimethyl chloride derivatives using spectroscopic methods, providing insights into its chemical structure and degrees of quaternization (Domard et al., 1987).

  • Antimicrobial Activities : The antimicrobial activity of choline-based ionic liquids, including derivatives of N,N,N-trimethyl-1-propanaminium chloride, has been studied to improve antimicrobial chemotherapy. The research demonstrated potent antimicrobial agents in certain compounds of this class (Siopa et al., 2016).

  • Thermodynamic and Quantum Chemical Studies : Quantum chemical studies have been conducted to understand the trimethylamine—hydrogen chloride complex, revealing insights into the ionic character and covalency aspects of the compound (Bacskay & Craw, 1994).

  • Nanoparticle Synthesis for Water Treatment : The synthesis of cross-linked cationic surfactant nanoparticles, involving derivatives of N,N,N-trimethyl-1-propanaminium chloride, has been explored for applications in water treatment, particularly for anion removal (Chen et al., 2017).

Safety And Hazards

When handling 1-Octadecanaminium, N,N,N-trimethyl-, chloride, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

trimethyl(octadecyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIIFPGSPJYLRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-40-2 (Parent)
Record name Quaternium-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1026902
Record name N,N,N-Trimethyloctadecan-1-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Octadecanaminium, N,N,N-trimethyl-, chloride

CAS RN

112-03-8
Record name Stearyltrimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quaternium-10
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-Trimethyloctadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloctadecylammonium chloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL OCTADECYL AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HA Waxman, EJ Markey… - United States House of …, 2011 - images.lesechos.fr
Hydraulic fracturing has helped to expand natural gas production in the United States, unlocking large natural gas supplies in shale and other unconventional formations across the …
Number of citations: 126 images.lesechos.fr
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
Quaternary ammonium salts, including alkyl chain, alkanol, and polymer derivatives (trimoniums) are used in cosmetics mainly as surfactant-cleansing agents, hair-conditioning agents, …
Number of citations: 27 journals.sagepub.com
HA Waxman, EJ Markey, D DeGette - 2011 - researchgate.net
La fracturation hydraulique a contribué à accroître la production de gaz naturel aux États Unis, le déverrouillage de grandes réserves de gaz naturel dans les schistes et d'autres …
Number of citations: 0 www.researchgate.net

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